molecular formula C8H4Cl2F3NO B179200 N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 121806-48-2

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B179200
CAS No.: 121806-48-2
M. Wt: 258.02 g/mol
InChI Key: DLTWYCMFNGRBEM-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2,2,2-trifluoroacetamide (CAS 121806-48-2) is a chemical reagent offered with a purity of 95% . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The structure combines a 2,3-dichlorophenyl group with a trifluoroacetamide moiety, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The electron-withdrawing nature of the trifluoromethyl group can significantly influence the compound's reactivity, metabolic stability, and binding properties in target systems, which is a key area of interest in drug discovery . It is available for shipping in various pack sizes, from 1 gram to 100 grams, to support your laboratory work . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWYCMFNGRBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoroacetic Anhydride (TFAA) as the Acylating Agent

In a representative procedure, 2,3-dichloroaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. TFAA (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with ice-cold water, and the product is extracted with DCM, dried over MgSO₄, and purified via recrystallization from ethanol.

Key Data:

  • Yield: 82–85%

  • Purity (HPLC): >98%

  • Reaction Time: 12–16 hours

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

This method avoids side products due to TFAA’s high reactivity, though stoichiometric excess may lead to diacylation in less hindered amines.

Trifluoroacetyl Chloride In Situ Generation

For laboratories lacking TFAA, trifluoroacetyl chloride can be generated in situ by reacting trifluoroacetic acid (TFA) with thionyl chloride (SOCl₂). A mixture of TFA (1.5 equiv) and SOCl₂ (2.0 equiv) is refluxed in toluene for 2 hours, followed by dropwise addition of 2,3-dichloroaniline. The reaction is heated at 60°C for 6 hours, yielding the product after aqueous workup.

Key Data:

  • Yield: 75–78%

  • Purity (NMR): 95%

  • Byproducts: HCl, SO₂ (requires efficient venting)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a protocol adapted from Shaaban et al., 2,3-dichloroaniline (1.0 equiv) and TFAA (1.1 equiv) are mixed in acetonitrile and irradiated at 100°C for 20 minutes under pressurized conditions.

Key Data:

  • Yield: 88%

  • Reaction Time: 20 minutes

  • Pressure: 17.2 bar

  • Advantage: Eliminates solvent evaporation steps.

Solvent and Catalyst Optimization

Polar Aprotic Solvents

Dimethylformamide (DMF) and acetonitrile enhance reaction rates due to their high dielectric constants. However, DMF necessitates lower temperatures (0–5°C) to suppress side reactions.

Base Catalysis

Pyridine (1.0 equiv) or triethylamine (TEA) neutralizes HCl byproducts, improving yields to 90% in DCM.

Purification and Characterization

Recrystallization

Ethanol and hexane mixtures (1:3 v/v) yield white crystals with melting points of 165–167°C.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 7.10 (s, 1H), 2.10 (s, 3H).

  • ¹³C NMR: δ 158.2 (C=O), 115.4–130.2 (aromatic carbons), 116.8 (CF₃, q, J = 288 Hz).

Comparative Analysis of Methods

Method Yield Time Purity Complexity
TFAA/DCM85%12 h>98%Low
In Situ TFACl/Toluene78%8 h95%Moderate
Microwave/ACN88%0.3 h97%High

Challenges and Mitigation

  • Steric Hindrance: The 2,3-dichloro substituents slow acylation. Solutions include using excess TFAA (1.2–1.5 equiv) or elevated temperatures.

  • Byproduct Formation: Diacylation is negligible due to the amine’s low nucleophilicity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as nitro or hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

    Oxidation Reactions: Products include nitro or hydroxyl derivatives.

Scientific Research Applications

Chemistry

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is utilized as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions that lead to the formation of more complex molecules.

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties . The presence of halogens enhances its lipophilicity, improving interactions with biological membranes .

  • Antimicrobial Properties : Preliminary studies suggest that this compound may be effective against a range of pathogens due to its structural characteristics that promote membrane disruption.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses in cellular models .

Medical Applications

The compound is being explored for its potential in drug development . Its unique chemical properties make it a candidate for creating new therapeutic agents targeting various diseases .

Industrial Uses

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to serve as a building block for synthesizing other valuable compounds .

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Acetamides
  • 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA): Molecular Formula: C₈H₆Cl₃NO Key Differences: Replaces the trifluoroacetyl group with a chloroacetyl group. Structural Insights: The N–H bond conformation is similar to the title compound, but the absence of trifluoromethyl groups reduces electron-withdrawing effects. Crystal packing involves N–H···O hydrogen bonding, analogous to the title compound .
  • N-(2,3-Dichlorophenyl)acetamide (23DCPA): Molecular Formula: C₈H₇Cl₂NO Key Differences: Lacks both trifluoro and chloro substituents on the acetyl group. Impact: Reduced steric and electronic effects compared to the title compound, leading to lower thermal stability .
Trifluoroacetamide Derivatives
  • N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetamide: Molecular Formula: C₁₀H₁₀F₃NO Key Differences: Methyl substituents (electron-donating) replace chlorine atoms on the phenyl ring. Physical Properties: Lower molecular weight (217.19 g/mol) and density (1.266 g/cm³) compared to the title compound. Boiling point: 253.6°C .
  • N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetamide :

    • Key Differences : Dichloro substitution at 3,5-positions instead of 2,3-positions.
    • Crystallography : Meta-substitution induces distinct crystal packing patterns compared to ortho/meta substitution in the title compound .

Hydrogen Bonding and Crystal Packing

  • This compound: Forms N–H···O hydrogen bonds (N–H = 0.85 Å) between the amide hydrogen and carbonyl oxygen, stabilizing chains in the monoclinic crystal system (space group P21/n) .
  • Comparison with 23DCPCA : Both compounds exhibit similar hydrogen-bonded chains, but 23DCPCA has shorter N–H···O distances (0.85 Å vs. 0.93 Å in related analogs) due to stronger electron withdrawal from chlorine .

Electronic and Solubility Properties

Compound Substituents Molecular Weight (g/mol) Solubility (Key Solvents) LogP (Predicted)
This compound 2,3-Cl₂, CF₃CO 258.02 DMSO, Ethanol 3.91 (estimated)
N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide 3,5-Cl₂, CCl₃CO 301.41 Limited in polar solvents 4.50
N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetamide 2,3-(CH₃)₂, CF₃CO 217.19 Ethanol, Acetone 2.80
  • Trifluoro vs. Trichloro Acetyl Groups : The trifluoroacetyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to trichloro derivatives, which exhibit lower solubility due to higher hydrophobicity .

Substituent Position Effects

  • Ortho/Meta vs. Meta/Meta Substitution :
    • 2,3-Dichloro Substitution : Creates steric hindrance near the amide group, influencing conformational rigidity and hydrogen-bonding efficiency .
    • 3,5-Dichloro Substitution : Allows symmetrical crystal packing, as seen in N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide, which forms two molecules per asymmetric unit .

Key Research Findings

  • Synthetic Utility : The title compound is a versatile intermediate in synthesizing heterocyclic compounds, including benzimidazoles and thiazepines .
  • Biological Relevance: Trifluoroacetamide derivatives are explored for pesticidal and pharmaceutical applications, though the title compound itself is restricted to non-human research .

Biological Activity

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is an organic compound with significant potential in various biological applications. Its unique structure, featuring both halogenated and trifluorinated groups, contributes to its reactivity and biological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and comparisons with similar compounds.

  • Molecular Formula : C9_{9}H5_{5}Cl2_{2}F3_{3}N
  • Structure : The compound consists of a dichlorophenyl moiety attached to a trifluoroacetamide group.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate cellular functions.

The precise mechanisms remain under investigation, but there is evidence suggesting that similar compounds exhibit antimicrobial and anti-inflammatory properties due to their structural characteristics.

Biological Activity

Research indicates that compounds structurally related to this compound often demonstrate significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of halogens enhances lipophilicity and may improve interaction with microbial membranes.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation in cellular models.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaKey Features
N-(3-chlorophenyl)-2,2,2-trifluoroacetamideC9_{9}H6_{6}ClF3_{3}NContains a single chlorine atom; less reactive
N-(3,5-dichlorophenyl)-2,2,2-trifluoroacetamideC9_{9}H5_{5}Cl2_{2}F3_{3}NTwo chlorine atoms; similar reactivity
N-(4-chlorophenyl)-2,2,2-trifluoroacetamideC9_{9}H6_{6}ClF3_{3}NPara position substitution; potential for varied interactions
N-(4-fluorophenyl)-2,2,2-trifluoroacetamideC9_{9}H6_{6}F4_{4}NFluorine substitution; increased lipophilicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via substitution amidation using 2,3-dichloroaniline and trifluoroacetic anhydride. For example, a similar derivative (N-(2,4-dichlorophenethyl)-2,2,2-trifluoroacetamide) was prepared by reacting 2-(2,4-dichlorophenyl)ethan-1-amine with trifluoroacetic anhydride under reflux in dichloromethane . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify aromatic protons (δ 7.2–7.8 ppm) and trifluoroacetamide carbonyl (δ 160–165 ppm) .
  • X-ray crystallography : For structural confirmation, single-crystal X-ray diffraction (e.g., monoclinic system, P21/c space group) provides bond lengths (C-Cl: ~1.73 Å) and angles (C-C-Cl: ~120°) . Data collection uses a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Stability studies involve storing the compound at −20°C (desiccated) and monitoring degradation via TLC or LC-MS over weeks. Hydrolysis susceptibility is assessed in aqueous buffers (pH 2–12) at 37°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodology :

  • Catalyst-free synthesis : Replace platinum catalysts with acid-mediated cyclization (e.g., using H2_2SO4_4/acetic acid for Pictet-Spengler reactions), achieving yields >85% .
  • Temperature control : Optimize reflux time (e.g., 8–12 hours) and monitor reaction progress via in-situ IR to detect carbonyl formation (1690–1720 cm1^{-1}) .

Q. How to resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values across bacterial strains (e.g., E. coli vs. S. aureus) using broth microdilution (CLSI guidelines) .
  • Target profiling : Perform kinase inhibition assays (e.g., EGFR or COX-2) to identify specific targets. Contradictory results may arise from differential cell permeability or metabolic stability .

Q. What structural features influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Electronic effects : The electron-withdrawing trifluoroacetamide group activates the aromatic ring toward electrophilic substitution. Hammett constants (σmeta_{meta}) predict reactivity at the 2,3-dichloro positions .
  • Steric hindrance : Molecular modeling (DFT calculations) evaluates steric bulk from chlorine substituents, which may slow reactions at the ortho position .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

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